DBCO-NHCO-PEG12-amine
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N3O14/c46-13-16-52-18-20-54-22-24-56-26-28-58-30-32-60-34-36-62-38-37-61-35-33-59-31-29-57-27-25-55-23-21-53-19-17-51-15-12-44(49)47-14-11-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48/h1-8H,11-39,46H2,(H,47,49) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUCYRZHMXXTCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69N3O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
DBCO-NHCO-PEG12-amine is synthesized through a series of chemical reactions involving the conjugation of DBCO and PEG12-amine. The synthetic route typically involves the following steps:
Activation of PEG12-amine: The PEG12-amine is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.
Conjugation with DBCO: The activated PEG12-amine is then reacted with DBCO under mild conditions to form the final product
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
DBCO-NHCO-PEG12-amine primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules, NHS esters, carboxylic acids.
Conditions: Mild, aqueous or organic solvents depending on the solubility of the reactants
Major Products
The major products formed from these reactions are stable triazole linkages, which are used in the synthesis of PROTACs and other bioconjugates .
Scientific Research Applications
PROTAC Linker Applications
Overview of PROTAC Technology
PROTACs (PROteolysis TArgeting Chimeras) are innovative therapeutic agents designed to selectively degrade target proteins within cells. DBCO-NHCO-PEG12-amine serves as a crucial linker in the synthesis of PROTACs, facilitating the connection between ligands that bind to target proteins and E3 ubiquitin ligases, which mediate protein degradation.
Mechanism of Action
The compound employs the ubiquitin-proteasome system to tag unwanted proteins for destruction. By linking two distinct ligands through this compound, researchers can create a bifunctional molecule that promotes targeted protein degradation. This specificity enhances therapeutic efficacy while minimizing off-target effects .
Case Studies
Recent studies have demonstrated the effectiveness of this compound in developing PROTACs targeting various oncogenic proteins. For instance, a study highlighted the successful degradation of a specific oncogene using this linker, resulting in significant tumor growth inhibition in preclinical models .
Antibody-Drug Conjugates (ADCs)
Role in ADCs
this compound is also employed as a linker in ADCs, which combine antibodies with cytotoxic drugs to selectively target cancer cells. The incorporation of PEG spacers enhances solubility and stability while reducing immunogenicity.
Physicochemical Properties
The presence of PEG linkers like this compound modulates important physicochemical properties:
- Hydrophobicity : Balances the hydrophobic nature of payloads.
- Solubility : Improves the solubility of conjugated drugs.
- Drug-to-Antibody Ratio (DAR) : Increases DAR for enhanced therapeutic potency.
These modifications contribute to improved pharmacodynamic properties such as increased cytotoxicity and optimized pharmacokinetics, including extended half-life and better biodistribution .
Example Applications
Several ADCs utilizing this compound have shown promising results in clinical trials. For example, ADCs targeting HER2-positive cancers have demonstrated enhanced efficacy due to the optimized linker properties .
Bioconjugation and Chemical Biology
Click Chemistry
this compound is integral to click chemistry applications due to its ability to undergo copper-free click reactions with azide-containing biomolecules. This property is particularly useful for bioconjugation processes where precise attachment of biomolecules is required.
Applications in Research
In chemical biology, this compound facilitates the development of biosensors and drug delivery systems by allowing researchers to conjugate various biomolecules (e.g., peptides, proteins) with high specificity and efficiency .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| PROTAC Linker | Connects ligands for targeted protein degradation | Enhanced specificity and efficacy |
| Antibody-Drug Conjugates | Links antibodies with cytotoxic drugs | Improved solubility, stability, and DAR |
| Bioconjugation | Facilitates precise attachment of biomolecules through click chemistry | High specificity and efficiency |
Mechanism of Action
DBCO-NHCO-PEG12-amine exerts its effects through the SPAAC reaction, where the DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for use in living systems . In the context of PROTACs, the compound helps in the selective degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system .
Comparison with Similar Compounds
Critical Considerations
- Storage : this compound requires storage at -20°C in anhydrous conditions to prevent hydrolysis of the amide bond .
- Purity : Commercial suppliers (e.g., MedChemExpress, Xi’an KX Bio-Tech) provide >95% purity with LC/MS and NMR validation .
- Cost : PEG12 derivatives are typically more expensive (e.g., ~$540/100 mg for DBCO-PEG12-amine) than shorter analogs due to synthesis complexity .
Biological Activity
DBCO-NHCO-PEG12-amine is a bioorthogonal reagent widely utilized in chemical biology for its ability to facilitate specific conjugation reactions. This compound contains a dibenzocyclooctyne (DBCO) moiety, which is known for its efficiency in strain-promoted alkyne-azide cycloaddition (SPAAC) without the need for copper catalysis, and a polyethylene glycol (PEG) chain that enhances solubility and biocompatibility.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₉N₃O₁₂
- Molecular Weight : 307.4 g/mol
- Functional Groups :
- DBCO: Provides bioorthogonal reactivity.
- Amine Group: Capable of forming amide bonds with carboxylic acids.
- PEG Spacer: Improves solubility and reduces immunogenicity.
This compound operates through SPAAC, allowing it to react with azide-functionalized biomolecules to form stable triazole linkages. This reaction is highly selective and efficient, making it suitable for various applications in bioconjugation and drug delivery systems.
In Vitro Studies
- Cytotoxicity : Research indicates that the incorporation of this compound into antibody-drug conjugates (ADCs) can significantly enhance cytotoxicity against cancer cell lines. The PEG linker modulates the pharmacodynamics by improving solubility and facilitating payload release, leading to increased drug efficacy .
- Cellular Uptake : The PEG component enhances cellular uptake of conjugated drugs due to improved solubility in biological fluids. Studies have demonstrated that PEGylation can lead to a higher drug accumulation in target tissues, such as tumors .
In Vivo Studies
- Biodistribution : Animal studies have shown that this compound conjugates exhibit favorable biodistribution profiles, with prolonged circulation times compared to non-PEGylated counterparts. This property is crucial for maximizing therapeutic effects while minimizing off-target toxicity .
- Therapeutic Applications : The compound has been explored in various therapeutic contexts, including targeted cancer therapy and gene delivery systems. For instance, it has been used to deliver RNAi triggers effectively, demonstrating its versatility beyond traditional drug delivery .
Case Study 1: Antibody-Drug Conjugates
In a study published by AxisPharm, researchers evaluated the efficacy of this compound in ADC formulations. The results indicated a significant increase in the drug-to-antibody ratio (DAR), which correlated with enhanced cytotoxicity against HER2-positive breast cancer cells. The study concluded that the DBCO linker facilitated effective conjugation without compromising the antibody's binding affinity .
Case Study 2: Gene Delivery Systems
A recent investigation highlighted the use of this compound in delivering siRNA molecules to target cells. The study demonstrated that the compound improved the stability of siRNA in serum, leading to enhanced gene silencing effects in vitro and promising results in vivo .
Comparative Analysis of this compound with Other Linkers
| Property | This compound | Other Linkers (e.g., NHS) |
|---|---|---|
| Reactivity | High (SPAAC) | Moderate (requires catalysts) |
| Solubility | High | Variable |
| Biocompatibility | Excellent | Good |
| Stability | High | Moderate |
| Application Range | Broad (ADCs, gene delivery) | Limited |
Q & A
Q. What are the key structural and physicochemical properties of DBCO-NHCO-PEG12-amine, and how do they influence its applications in bioconjugation?
this compound comprises a dibenzocyclooctyne (DBCO) group, a 12-unit PEG spacer, and a terminal amine. Its molecular weight varies slightly depending on PEG chain length and modifications (e.g., ~936 Da in some reports , while others cite 876.04 Da ). The PEG spacer enhances solubility in aqueous and organic solvents (e.g., DMSO, DMF) and reduces steric hindrance during conjugation . The DBCO group enables strain-promoted azide-alkyne cycloaddition (SPAAC), while the amine allows further functionalization via carbodiimide coupling. Researchers should validate molecular weight and purity using HPLC and mass spectrometry due to discrepancies in reported values .
Q. How can this compound be synthesized and characterized for research use?
Synthesis typically involves coupling DBCO-NHS esters to PEG-amine precursors, followed by purification via column chromatography or dialysis . Key characterization steps include:
- NMR (¹H/¹³C) to confirm DBCO and PEG backbone integrity.
- FT-IR to verify amide bond formation (NHCO stretch at ~1650 cm⁻¹).
- HPLC (reverse-phase) to assess purity (>95% recommended for reproducible results) . Note: Batch-to-batch PEG polydispersity may require additional SEC-MALS analysis for precise molecular weight determination .
Q. What are the primary applications of this compound in academic research?
Its dual functionality enables:
- Bioconjugation : Linking azide-modified biomolecules (e.g., antibodies, peptides) to amine-containing surfaces or carriers .
- Drug delivery : Constructing PEGylated nanocarriers for controlled payload release .
- Surface functionalization : Immobilizing biomolecules on amine-reactive substrates (e.g., gold nanoparticles, silica) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound in SPAAC-based bioconjugation?
- Kinetic analysis : Monitor reaction progress via UV-Vis (DBCO absorbance at ~309 nm) or fluorescence quenching .
- Solvent optimization : Use DMF:H₂O (1:1) to balance DBCO solubility and biomolecule stability.
- Molar ratios : A 1.2:1 (DBCO:azide) ratio minimizes unreacted azides while avoiding PEG crowding . Contradictions in reported reaction efficiencies (e.g., pH-dependent side reactions) should be addressed by pre-screening conditions using model azides (e.g., azido-fluorescein) .
Q. What experimental design principles apply when using this compound in drug delivery systems?
- PICO framework : Define:
Q. How should researchers address contradictions in this compound’s reported biocompatibility?
While some studies claim "excellent biocompatibility" , others note PEG-related immunogenicity in vivo. Mitigation strategies include:
- Preclinical testing : Evaluate cytotoxicity (MTT assay) and hemocompatibility (hemolysis assay) across cell lines .
- PEG alternatives : Test shorter PEG chains (e.g., PEG4) or branched PEGs to reduce immune recognition .
Q. What methodologies validate the stability of this compound under varying storage conditions?
- Accelerated stability studies : Store aliquots at -20°C, 4°C, and 25°C; monitor degradation via HPLC at 0, 1, 3, and 6 months .
- Light sensitivity : Compare NMR spectra of light-exposed vs. dark-stored samples to detect DBCO oxidation .
Q. How can conjugation efficiency be quantified when using this compound in complex biological matrices?
- Fluorescence labeling : Use DBCO-Cy5 and azide-Cy3 for Förster resonance energy transfer (FRET)-based efficiency calculations .
- MALDI-TOF MS : Compare mass shifts before/after conjugation to confirm stoichiometry .
Emerging Research Directions
Q. What novel applications are emerging for this compound in nanomaterial engineering?
Recent studies explore:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
